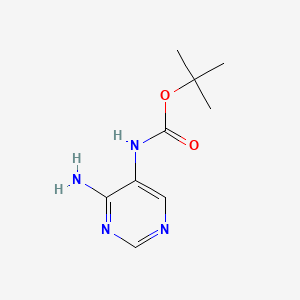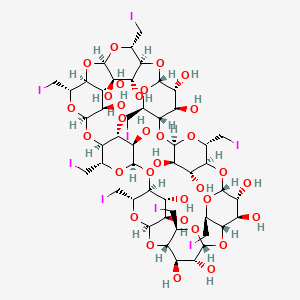
Octaquis(6-yodo-6-desoxi)-γ-ciclodextrina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octakis-6-iodo-6-deoxy-gamma-cyclodextrin: is a chemically modified cyclodextrin, where eight iodine atoms replace the hydroxyl groups at the sixth position of the glucose units in gamma-cyclodextrin. This modification enhances its chemical properties, making it useful in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Chemistry: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is used as a precursor for synthesizing various functionalized cyclodextrins.
Biology and Medicine: In biological research, this compound is used to study host-guest interactions and drug delivery systems. Its ability to form inclusion complexes with various molecules makes it a potential candidate for enhancing the solubility and stability of pharmaceuticals .
Industry: Industrially, Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is employed in the development of advanced materials, such as sensors and catalysts. Its unique properties enable the creation of materials with specific functionalities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin involves the iodination of gamma-cyclodextrin. The process typically includes the following steps:
Activation of Gamma-Cyclodextrin: Gamma-cyclodextrin is first activated by converting the hydroxyl groups at the sixth position to a leaving group, such as a tosylate.
Iodination: The activated gamma-cyclodextrin is then reacted with sodium iodide in the presence of a suitable solvent like dimethylformamide (DMF) to replace the leaving groups with iodine atoms
Industrial Production Methods: Industrial production of Octakis-6-iodo-6-deoxy-gamma-cyclodextrin follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atoms can be oxidized or reduced under specific conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiourea, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively
Major Products: The major products formed from these reactions depend on the reagents used. For example, substitution with sodium azide yields azido-functionalized cyclodextrins, while reduction with sodium borohydride produces deiodinated derivatives .
Mecanismo De Acción
The mechanism by which Octakis-6-iodo-6-deoxy-gamma-cyclodextrin exerts its effects is primarily through its ability to form inclusion complexes. The iodine atoms enhance its binding affinity for various guest molecules, facilitating their encapsulation within the cyclodextrin cavity. This property is exploited in drug delivery systems to improve the bioavailability and stability of therapeutic agents .
Comparación Con Compuestos Similares
Gamma-Cyclodextrin: The parent compound, gamma-cyclodextrin, lacks the iodine modifications and has different solubility and binding properties.
Octakis-6-deoxy-6-chloro-gamma-cyclodextrin: Similar to the iodo derivative but with chlorine atoms, offering different reactivity and applications.
Octakis-6-deoxy-6-bromo-gamma-cyclodextrin: Bromine-substituted derivative with distinct chemical properties
Uniqueness: Octakis-6-iodo-6-deoxy-gamma-cyclodextrin is unique due to the presence of iodine atoms, which impart specific chemical reactivity and binding characteristics. This makes it particularly useful in applications requiring strong host-guest interactions and specific functionalization .
Propiedades
IUPAC Name |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72I8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISFVNFOGFWNA-HSEONFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CI)CI)CI)CI)CI)CI)CI)O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72I8O32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2176.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
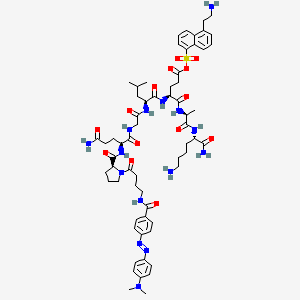
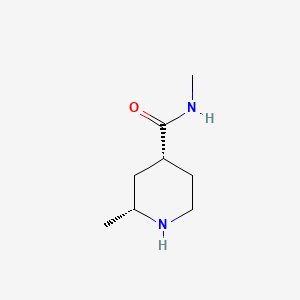
![1,3-Dioxolo[3,4]pyrrolo[2,1-b]oxazole (9CI)](/img/new.no-structure.jpg)

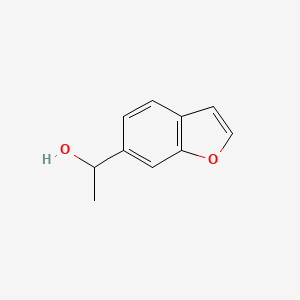
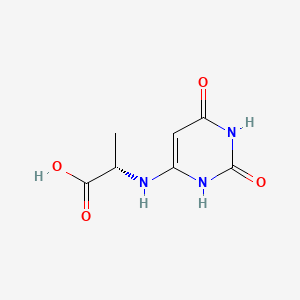
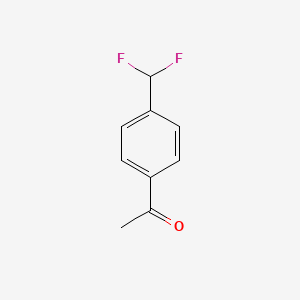
![N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B574780.png)
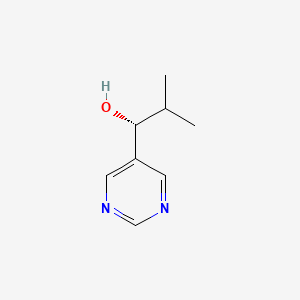
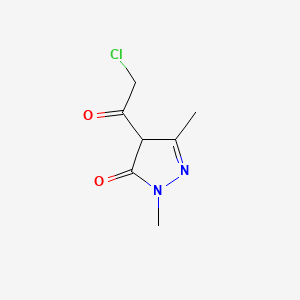
![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)
